molecular formula C17H18N6OS3 B12755529 1-((5-((2-Indolylmethyl)amino)-2-thiadiazolyl)thio)-3-(2-thiazolylamino)-2-propanol CAS No. 86717-13-7

1-((5-((2-Indolylmethyl)amino)-2-thiadiazolyl)thio)-3-(2-thiazolylamino)-2-propanol

Cat. No.: B12755529
CAS No.: 86717-13-7
M. Wt: 418.6 g/mol
InChI Key: ONAXWVKKXWMBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-((2-Indolylmethyl)amino)-2-thiadiazolyl)thio)-3-(2-thiazolylamino)-2-propanol is a complex organic compound that features multiple functional groups, including indole, thiadiazole, and thiazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-((2-Indolylmethyl)amino)-2-thiadiazolyl)thio)-3-(2-thiazolylamino)-2-propanol likely involves multiple steps, including the formation of the indole, thiadiazole, and thiazole rings, followed by their assembly into the final structure. Typical synthetic routes may include:

    Formation of Indole Ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Formation of Thiadiazole Ring: This can be synthesized via the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Formation of Thiazole Ring: This can be synthesized through Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis processes, often optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((5-((2-Indolylmethyl)amino)-2-thiadiazolyl)thio)-3-(2-thiazolylamino)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-((5-((2-Indolylmethyl)amino)-2-thiadiazolyl)thio)-3-(2-thiazolylamino)-2-propanol may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole, thiadiazole, and thiazole moieties.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((5-((2-Indolylmethyl)amino)-2-thiadiazolyl)thio)-3-(2-thiazolylamino)-2-propanol would depend on its specific biological target. Generally, compounds with indole, thiadiazole, and thiazole moieties can interact with various enzymes, receptors, or nucleic acids, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-((5-((2-Indolylmethyl)amino)-2-thiadiazolyl)thio)-3-(2-thiazolylamino)-2-propanol: can be compared with other compounds containing indole, thiadiazole, and thiazole moieties, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple bioactive moieties, which may confer unique biological activities and therapeutic potential.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

CAS No.

86717-13-7

Molecular Formula

C17H18N6OS3

Molecular Weight

418.6 g/mol

IUPAC Name

1-[[5-(1H-indol-3-ylmethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-(1,3-thiazol-2-ylamino)propan-2-ol

InChI

InChI=1S/C17H18N6OS3/c24-12(9-21-15-18-5-6-25-15)10-26-17-23-22-16(27-17)20-8-11-7-19-14-4-2-1-3-13(11)14/h1-7,12,19,24H,8-10H2,(H,18,21)(H,20,22)

InChI Key

ONAXWVKKXWMBAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CNC3=NN=C(S3)SCC(CNC4=NC=CS4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.